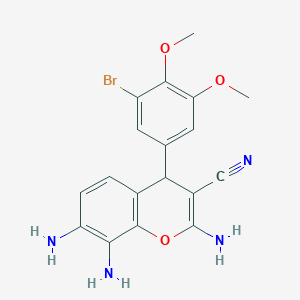

2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Overview

Description

The compound “2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile” is a non-polymer with the formula C18 H17 Br N4 O3. It has a formal charge of 0 and a formula weight of 417.257 Da .

Synthesis Analysis

The synthesis of similar compounds, such as 2-amino-4H-benzo[b]pyrans, has been achieved through a green and mechanochemical one-pot multicomponent reaction . This reaction was performed by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions . The reaction yielded excellent results and high purity .Scientific Research Applications

Antitumoral Activities

This compound has been evaluated for its potential in treating aggressive solid tumors. In vitro studies have shown that derivatives of this compound exhibit antiproliferative activities against a range of human tumoral cell lines, including Huh7 D12, Caco2, MDA-MB231, MDA-MB468, HCT116, PC3, MCF7, and PANC1 . The compound’s ability to inhibit cell proliferation makes it a promising candidate for further research in cancer therapy.

ADME Predictions

The compound’s physicochemical properties have been determined in silico according to Lipinski’s rules of five, which are associated with the prediction of bioavailability . This analysis is crucial for understanding the compound’s absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development.

In Vivo Toxicity Studies

To assess the safety profile of the compound, in vivo toxicity studies are conducted. These studies help determine the therapeutic index and the maximum tolerated dose, which are critical parameters for any potential pharmaceutical application .

Microwave-Assisted Synthesis

The compound and its derivatives can be synthesized using microwave dielectric heating, which is a modern technique that offers advantages such as reduced reaction times and improved yields . This method of synthesis is significant for the large-scale production of pharmaceuticals.

Clinical Trials

Previously, a derivative of this compound, Crolibulin TM (EPC2407), was evaluated in phase I/II clinical trials for the treatment of aggressive solid tumors . This highlights the compound’s relevance in clinical settings and its potential to progress to later stages of drug development.

Molecular Diversity

The compound bears two points of molecular diversity, which allows for the creation of a series of new derivatives with varied biological activities . This diversity is beneficial for the discovery of new drugs with specific target profiles.

Chemical Database Inclusion

The compound is listed in chemical databases, which indicates its recognition and availability for research purposes . Researchers can access detailed information about the compound, including its molecular formula and weight, for further study.

Commercial Availability

The compound is commercially available, which facilitates its acquisition for research and development. The ease of procurement allows for its widespread use in various scientific studies .

properties

IUPAC Name |

2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXONINOYTKKXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436730 | |

| Record name | 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |

CAS RN |

475576-83-1 | |

| Record name | 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

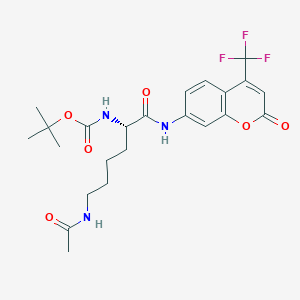

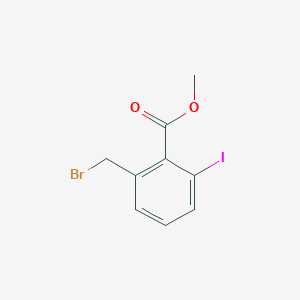

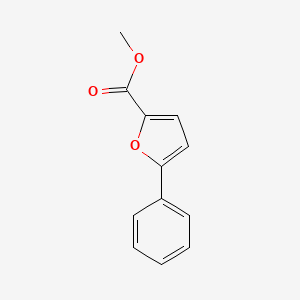

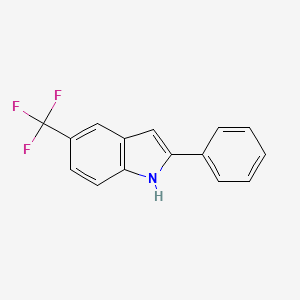

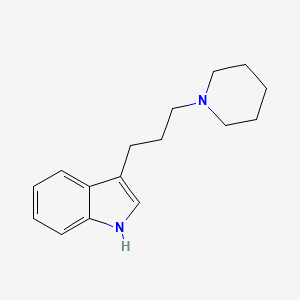

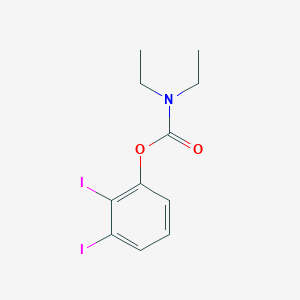

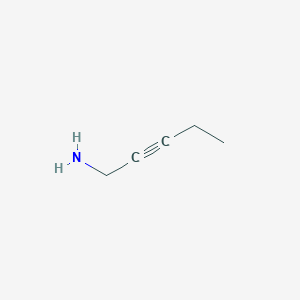

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid](/img/structure/B1624328.png)